molecular formula C9H14OS B13205900 2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde

2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde

Cat. No.: B13205900
M. Wt: 170.27 g/mol
InChI Key: AWHDFXUNTXOMPN-UHFFFAOYSA-N
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Description

2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde is an organic compound with the molecular formula C₉H₁₄OS It features a cyclopropane ring substituted with a thiolane group and an aldehyde functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde typically involves the formation of the cyclopropane ring followed by the introduction of the thiolane and aldehyde groups. One common method involves the cyclopropanation of an appropriate alkene precursor using a diazo compound in the presence of a transition metal catalyst. The thiolane group can be introduced via a nucleophilic substitution reaction, and the aldehyde group can be formed through oxidation of a primary alcohol or reduction of a carboxylic acid derivative .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for catalyst optimization, and advanced purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2-Methylthiolan-2-yl)cyclopropane-1-carbaldehyde involves its interaction with various molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. The thiolane group may also interact with biological molecules, affecting their function .

Properties

Molecular Formula

C9H14OS

Molecular Weight

170.27 g/mol

IUPAC Name

2-(2-methylthiolan-2-yl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C9H14OS/c1-9(3-2-4-11-9)8-5-7(8)6-10/h6-8H,2-5H2,1H3

InChI Key

AWHDFXUNTXOMPN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCS1)C2CC2C=O

Origin of Product

United States

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